Methyl 3-cyclopropylbenzoate

Descripción

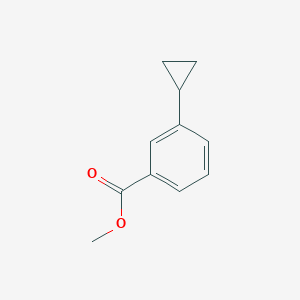

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRWUOLENFUPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573947 | |

| Record name | Methyl 3-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-02-2 | |

| Record name | Methyl 3-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Methyl 3-cyclopropylbenzoate

Strategic Pharmacophore Scaffold for Next-Generation Therapeutics

CAS: 148438-02-2 Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Part 1: Executive Summary & Chemical Profile

Methyl 3-cyclopropylbenzoate is not merely a structural intermediate; it represents a tactical solution in modern medicinal chemistry. It serves as a critical building block for introducing the cyclopropyl moiety into the meta-position of aromatic scaffolds.

In drug design, the cyclopropyl group is a "privileged structure." Unlike standard alkyl groups (isopropyl or tert-butyl), the cyclopropyl ring possesses unique electronic character due to its Walsh orbitals. These orbitals allow for

Key Physicochemical Advantages:

-

Metabolic Blockade: The cyclopropyl group resists CYP450-mediated hydroxylation more effectively than isopropyl or ethyl chains, extending the half-life (

) of the parent drug. -

Conformational Restriction: It introduces rigidity, reducing the entropic penalty upon binding to a target protein pocket.

-

Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without the steric bulk of a phenyl ring, optimizing membrane permeability.

| Property | Value (Experimental/Predicted) |

| Boiling Point | ~265°C (Predicted at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| LogP | ~3.2 (Predicted) |

| Appearance | Colorless to pale yellow oil / Low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Part 2: Synthetic Architecture (The Core)

The synthesis of Methyl 3-cyclopropylbenzoate presents a specific challenge: Cyclopropylboronic acids are prone to protodeboronation (decomposition) under standard Suzuki-Miyaura conditions. A generic protocol will likely fail or yield poor conversion.

The following protocol utilizes a specialized ligand system (Tricyclohexylphosphine,

2.1 Optimized Suzuki-Miyaura Coupling Protocol

Reaction Equation:

Reagents:

-

Substrate: Methyl 3-bromobenzoate (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.3 - 1.5 equiv)

-

Catalyst Precursor: Palladium(II) acetate (

) (5 mol%) -

Ligand: Tricyclohexylphosphine (

) (10 mol%)[1] -

Base: Potassium phosphate tribasic (

) (3.0 equiv) -

Solvent: Toluene : Water (20:1 ratio)

Step-by-Step Methodology:

-

Inert Environment Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon (Ar) for 15 minutes. Oxygen is the primary cause of catalyst death in this cycle.

-

Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture with Argon for 30 minutes.

-

Catalyst Pre-complexation: Add

, -

Reagent Addition: Add the Cyclopropylboronic acid and solid

. -

Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours.

-

Process Note: Monitor via LC-MS. The disappearance of the bromide (M+H not observed) and appearance of the product (MW 176.2) indicates completion.[3]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2] Wash with water followed by brine.[4][5] Dry the organic layer over

. -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂) using a Hexane:EtOAc gradient (0%

10% EtOAc).

2.2 Mechanistic Workflow Visualization

Figure 1: Catalytic cycle emphasizing the critical transmetallation step where steric bulk of PCy3 stabilizes the intermediate.

Part 3: Medicinal Chemistry Applications[1][3][4][6][7][8][9][10][11]

Methyl 3-cyclopropylbenzoate is rarely the final drug; it is the gateway intermediate . The ester is typically hydrolyzed to the acid (CAS 281235-04-9) or reduced to the alcohol to link with pharmacophores.

3.1 Bioisosteric Rationale

In kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), the meta-position of a phenyl ring often projects into a hydrophobic pocket (the "selectivity pocket").

-

Vs. Isopropyl: Cyclopropyl is planar and rigid. If the pocket is narrow, isopropyl may suffer a steric clash. Cyclopropyl fits flat.

-

Vs. Phenyl: A bi-phenyl system might be too lipophilic (high LogP) or metabolically labile. Cyclopropyl offers the "Goldilocks" zone: aromatic-like electronics without the full aromatic bulk.

3.2 Strategic Decision Tree (SAR)

Figure 2: SAR Logic flow demonstrating why a researcher selects the cyclopropyl scaffold during lead optimization.

Part 4: Quality Control & Analytics

To validate the integrity of CAS 148438-02-2, the following analytical signatures must be confirmed.

1. ¹H NMR (400 MHz, CDCl₃) Expected Signals:

- 7.8 - 7.2 ppm (m, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like peak for H-2, doublets for H-4/H-6).

-

3.90 ppm (s, 3H): Methyl ester (

-

1.95 ppm (m, 1H): Cyclopropyl methine (

- 1.00 - 0.70 ppm (m, 4H): Cyclopropyl methylene protons (characteristic high-field multiplets).

2. HPLC Purity Standard:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: ACN:Water (0.1% Formic Acid). Gradient 50%

95% ACN. -

Detection: UV @ 254 nm (Strong absorption due to benzoate conjugation).

Part 5: References

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1] Tetrahedron Letters, 43(39), 6987-6990.

-

Core citation for the Suzuki coupling conditions using cyclopropylboronic acid.

-

-

Talele, T. T. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6]

-

Authoritative review on the metabolic and pharmacodynamic properties of the cyclopropyl group.

-

-

Charette, A. B. (2010). Cyclopropyl Group as a Bioisostere.[7][8][9] In Bioisosteres in Medicinal Chemistry. Wiley-VCH.[10]

-

Foundational text on the steric and electronic justification for using this scaffold.

-

-

Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides.[11] Organic Letters, 3(19), 3009-3012.

-

Alternative protocol citation for difficult substrates.

-

Sources

- 1. audreyli.com [audreyli.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4008258A - Cyclopropyl methyl esters - Google Patents [patents.google.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-Cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of small, strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group holds a privileged position, offering a unique combination of conformational rigidity and metabolic stability that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on a key building block that embodies this principle: methyl 3-cyclopropylbenzoate. As a senior application scientist, my objective is to provide not just a collection of data, but a cohesive narrative that explains the 'why' behind the 'how'—from its fundamental properties to its synthesis and strategic application in the intricate process of drug discovery. This document is designed to be a living reference, empowering researchers to leverage the full potential of this versatile molecule.

Compound Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. Methyl 3-cyclopropylbenzoate is known by several names, and it is crucial to recognize these to ensure accurate literature searches and material sourcing.

Systematic Name: Methyl 3-cyclopropylbenzoate

Synonyms:

-

3-Cyclopropylbenzoic acid methyl ester

-

Methyl 3-cyclopropyl-benzoate

Key Identifiers:

| Identifier | Value | Source |

| Parent Acid CAS No. | 1129-06-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | (Calculated) |

| Molecular Weight | 176.21 g/mol | (Calculated) |

| InChI | InChI=1S/C11H12O2/c1-13-11(12)9-4-2-3-8(7-9)10-5-6-10/h2-4,7,10H,5-6H2,1H3 | (Calculated) |

| InChIKey | (Calculated) | (Calculated) |

| SMILES | COC(=O)c1cccc(c1)C2CC2 | (Calculated) |

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of a molecule is fundamental to its application in synthesis and drug design. The following data, a combination of predicted and experimentally-derived values for analogous structures, provides a baseline for the expected characteristics of methyl 3-cyclopropylbenzoate.

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | Predicted: ~312 °C (for parent acid) | The methyl ester is expected to have a lower boiling point than the parent acid due to the absence of intermolecular hydrogen bonding.[3] |

| Density | Predicted: ~1.2 g/cm³ (for parent acid) | The density of the ester is likely to be slightly lower than the acid.[2] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | As an ester, it is significantly more lipophilic than its corresponding carboxylic acid.[4] |

| Appearance | Expected to be a colorless liquid or low-melting solid. | Based on similar benzoate esters.[5] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is the cornerstone of structural elucidation. Below are the predicted key features for methyl 3-cyclopropylbenzoate based on established principles and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to distinct splitting patterns.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[6]

-

Cyclopropyl Methine Proton (-CH-): A multiplet in the upfield region, typically around δ 1.5-2.0 ppm.

-

Cyclopropyl Methylene Protons (-CH₂-): Multiplets in the upfield region, typically between δ 0.5-1.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A peak in the downfield region, approximately at δ 166-168 ppm.[6]

-

Aromatic Carbons (Ar-C): Multiple peaks between δ 125-145 ppm.

-

Methyl Carbon (-OCH₃): A peak around δ 52 ppm.[6]

-

Cyclopropyl Methine Carbon (-CH-): A peak in the upfield region.

-

Cyclopropyl Methylene Carbons (-CH₂-): Peaks in the most upfield region of the spectrum.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm⁻¹.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) characteristic of the substitution pattern.

-

Cyclopropyl C-H Stretch: Absorptions typically observed just above 3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): Expected at m/z = 176.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 145 (acylium ion).

-

Loss of the methyl group (-CH₃) to give a fragment at m/z = 161.

-

Fragmentation of the cyclopropyl ring.[7]

-

Synthesis of Methyl 3-Cyclopropylbenzoate

The most direct and widely applicable method for the synthesis of methyl 3-cyclopropylbenzoate is the Fischer-Speier esterification of 3-cyclopropylbenzoic acid.[8][9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation.

Reaction Principle and Mechanism

Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, it is common practice to use a large excess of the alcohol (in this case, methanol) or to remove the water that is formed as a byproduct.[10] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[11]

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Materials:

-

3-Cyclopropylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).[12]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[13]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 3-cyclopropylbenzoate.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting material can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the predicted values.

Applications in Drug Discovery and Development

The cyclopropyl moiety is a "privileged" scaffold in medicinal chemistry due to its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[14] Methyl 3-cyclopropylbenzoate serves as a valuable building block for introducing this important group into more complex molecules.

The "Magic" of the Cyclopropyl Group

The unique properties of the cyclopropyl group stem from its strained three-membered ring. The C-H bonds are stronger and shorter than in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[14] This can lead to an improved pharmacokinetic profile of a drug candidate. Furthermore, the rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[14]

Sources

- 1. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 3-(1-methylcyclopropyl)benzoic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 3-cyclopropyl-3-oxopropionate(32249-35-7) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. studylib.net [studylib.net]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3-cyclopropylbenzoate molecular weight and formula

The following technical monograph provides an in-depth analysis of Methyl 3-cyclopropylbenzoate , designed for researchers in medicinal chemistry and drug discovery.

Role in Drug Discovery: Bioisosteric Design & Synthetic Utility

Executive Summary: Physicochemical Profile

Methyl 3-cyclopropylbenzoate is a meta-substituted aromatic ester utilized primarily as a building block in the synthesis of pharmaceutical agents. It serves as a lipophilic scaffold, leveraging the cyclopropyl group to modulate metabolic stability and receptor binding affinity without significantly increasing molecular weight.

| Property | Value | Notes |

| IUPAC Name | Methyl 3-cyclopropylbenzoate | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |

| CAS Registry | Not widely listed | Acid Precursor (Hydrolysis Product): 1129-06-2 (3-Cyclopropylbenzoic acid) |

| Physical State | Colorless Oil (Predicted) | Low melting point solid or liquid at RT based on structural analogs.[1][2][3] |

| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic due to the cyclopropyl-aryl motif. |

| H-Bond Acceptors | 2 | Ester carbonyl and ether oxygen. |

| H-Bond Donors | 0 |

Structural Architecture & Medicinal Utility

The Cyclopropyl Bioisostere

In drug design, the 3-cyclopropyl moiety is not merely a hydrophobic spacer; it is a strategic bioisostere for the isopropyl group.

-

Metabolic Stability: Unlike an isopropyl group, which is prone to rapid CYP450-mediated benzylic hydroxylation, the cyclopropyl ring lacks a benzylic hydrogen atom. This "blocks" the metabolic soft spot, extending the half-life (

) of the parent drug. -

Conformational Locking: The cyclopropyl ring possesses significant

character (Walsh orbitals), forcing a pseudo-planar conformation with the benzene ring. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Electronic Effects

The cyclopropyl group acts as a weak electron donor to the benzene ring via hyperconjugation, slightly activating the ring compared to a simple alkyl chain. However, the electron-withdrawing ester group at the meta position balances this, creating a chemically stable core suitable for further diversification (e.g., hydrolysis to the acid or reduction to the benzyl alcohol).

Synthetic Pathways

Researchers typically access Methyl 3-cyclopropylbenzoate via two primary distinct mechanistic pathways: Suzuki-Miyaura Cross-Coupling (preferred for scalability) or Simmons-Smith Cyclopropanation (preferred when starting from alkenes).

Method A: Suzuki-Miyaura Cross-Coupling (Standard Protocol)

This method utilizes palladium catalysis to couple an aryl halide with a cyclopropylboronic species. It is favored for its functional group tolerance and high yields.

-

Substrates: Methyl 3-bromobenzoate + Cyclopropylboronic acid.

-

Catalyst: Pd(dppf)Cl₂[4]·DCM or Pd(OAc)₂/SPhos.

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Protocol:

-

Charge: In a reaction vial, combine Methyl 3-bromobenzoate (1.0 equiv), Cyclopropylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

-

Purge: Evacuate and backfill with Argon (3x) to remove oxygen.

-

Solvent Addition: Add degassed Toluene/Water (10:1 v/v) to achieve a concentration of 0.2 M.

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

-

Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by LC-MS (Target m/z: 177 [M+H]⁺).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Simmons-Smith Cyclopropanation

Used when the vinyl precursor is more accessible.

-

Substrates: Methyl 3-vinylbenzoate.

-

Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).

-

Mechanism: Zinc-carbenoid insertion into the alkene.

Figure 1: Comparative synthetic routes for Methyl 3-cyclopropylbenzoate.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for these specific spectral signatures.

¹H-NMR (400 MHz, CDCl₃)

-

Aromatic Region (7.0 – 8.0 ppm): Four protons. Look for the distinctive pattern of a 1,3-disubstituted benzene (singlet, two doublets, one triplet).

- ~7.8 ppm (s, 1H, H-2 between substituents)

- ~7.7 ppm (d, 1H, H-6 ortho to ester)

- ~7.2 ppm (m, 2H, H-4/H-5)

-

Methyl Ester (3.9 ppm):

- 3.90 ppm (s, 3H, -OCH₃).

-

Cyclopropyl Region (0.7 – 2.0 ppm): The hallmark of the compound.

- ~1.95 ppm (m, 1H, methine -CH- ring junction).

- ~1.00 ppm (m, 2H, methylene).

- ~0.75 ppm (m, 2H, methylene).

Mass Spectrometry (ESI/APC)

-

Molecular Ion: 176.21 Da.

-

Observed: [M+H]⁺ = 177.1; [M+Na]⁺ = 199.1.

-

Fragmentation: Loss of methoxy group (-31) often observed.

References

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Cyclopropyl Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Simmons-Smith Reaction Mechanism: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[5][6] Link

-

Patent Literature (Synthesis Reference): AstraZeneca AB. (2006). Pyridine carboxamide derivatives for use as anticancer agents. WO2006067446A1. (Describes synthesis of Methyl 3-cyclopropylbenzoate via diethylzinc). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]

- 3. Benzene, 1-methyl-3-propyl- | C10H14 | CID 14092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

Solvation Dynamics and Organic Solvent Compatibility of Methyl 3-Cyclopropylbenzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 3-cyclopropylbenzoate (CAS: 148438-02-2)[1] is a highly lipophilic ester and a critical building block in modern medicinal chemistry, most notably utilized in the synthesis of pyridine carboxamide derivatives that function as B-Raf kinase inhibitors for oncology applications[2][3]. Presenting as an oily liquid at ambient temperature[4], its physical state and solvation profile are dictated by the steric bulk of the cyclopropyl ring and the polarizability of the ester moiety. This guide provides an in-depth analysis of its thermodynamic solubility behavior, an empirical solvent compatibility matrix, and self-validating protocols for handling and extraction.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of methyl 3-cyclopropylbenzoate during complex synthetic workflows, one must analyze the causality behind its physical state and intermolecular forces:

-

Aromatic Core & Cyclopropyl Ring: The meta-substituted benzene ring coupled with the cyclopropyl group imparts significant hydrophobicity. The cyclopropyl ring, while sterically strained, provides a dense non-polar surface area that strongly favors London dispersion interactions with non-polar solvents.

-

Ester Moiety: The methyl ester acts exclusively as a hydrogen-bond acceptor (possessing 2 H-bond acceptors and 0 H-bond donors)[4]. This allows for favorable dipole-dipole interactions with polar aprotic solvents but fundamentally prevents the molecule from self-associating via hydrogen bonding.

-

Physical State Causality: The lack of intermolecular hydrogen bond donors, combined with the structural asymmetry of the meta-substitution, prevents efficient crystal lattice packing. Consequently, the compound remains an oily liquid at room temperature[4]. From a thermodynamic perspective, this liquid state drastically enhances its solubility in organic media, as there is no crystalline lattice energy (

) that must be overcome during the solvation process.

Caption: Logical relationship between molecular structure and solvation thermodynamics.

Empirical Solubility Matrix in Organic Solvents

Based on its structural polarity and documented empirical use in pharmaceutical synthesis[2][4], the solubility of methyl 3-cyclopropylbenzoate is categorized below. The compound exhibits near-universal miscibility in common organic solvents.

| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Non-Polar (Aromatic/Aliphatic) | Toluene, Hexanes, Heptane | Miscible | Dominant dispersion forces between the solvent and the cyclopropyl/aromatic moieties. Toluene is the primary solvent for its synthesis via Suzuki coupling[4]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Excellent matching of dipole moments. DCM is the standard solvent for Simmons-Smith cyclopropanation to yield this compound[2]. |

| Polar Aprotic | Ethyl Acetate (EtOAc), DMSO, DMF | Highly Soluble | Strong dipole-dipole interactions with the ester carbonyl. DMSO-d6 is the standard solvent for |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Soluble due to H-bond acceptance from the alcohol. However, highly concentrated solutions may exhibit phase separation at sub-zero temperatures. |

| Aqueous | Water, Aqueous Buffers | Insoluble | High lipophilicity and a lack of H-bond donors result in a massive entropic penalty for water cavity formation, driving phase separation. |

Self-Validating Experimental Protocols

A core tenet of rigorous chemical development is utilizing self-validating protocols. The following methodologies ensure that the solvation state and purity of methyl 3-cyclopropylbenzoate are continuously monitored during processing.

Protocol A: Liquid-Liquid Extraction (LLE) & Phase Separation Validation

During the synthesis of methyl 3-cyclopropylbenzoate via the Suzuki-Miyaura coupling of methyl 3-bromobenzoate with cyclopropylboronic acid, a biphasic solvent system is strictly required[4].

-

Reaction Quench: Terminate the reaction by cooling the Toluene/Water (4:1 v/v) biphasic mixture to ambient temperature[4].

-

Phase Partitioning: Agitate the mixture vigorously for 10 minutes. The oily methyl 3-cyclopropylbenzoate will partition entirely into the upper toluene phase due to its high partition coefficient.

-

Aqueous Wash (Self-Validation Step): Wash the organic layer with saturated aqueous NaCl (brine). Validation: The rapid resolution of the two phases and the absence of a persistent emulsion confirm the complete partitioning of the hydrophobic ester from the aqueous inorganic salts (e.g., potassium phosphate and palladium catalyst residues)[4].

-

Concentration: Dry the organic layer over anhydrous

, filter, and evaporate the toluene under reduced pressure to yield the product as a pure, pale oily liquid[4].

Protocol B: Quantitative NMR (qNMR) for Solvation Verification

To verify the integrity of the solvated compound without relying on external liquid chromatography calibration curves:

-

Sample Preparation: Dissolve exactly 15.0 mg of the oily liquid in 0.6 mL of anhydrous DMSO-d6[4].

-

Internal Standard: Add a precision-weighed mass of a highly pure, non-overlapping internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Acquisition: Acquire a

H NMR spectrum at 400 MHz. -

Validation: Confirm the diagnostic peaks for methyl 3-cyclopropylbenzoate: The ester methyl singlet at

3.83 ppm (3H), and the cyclopropyl multiplet signals at

Application in Drug Development Workflows

Methyl 3-cyclopropylbenzoate is a crucial precursor in the synthesis of pyridine carboxamide derivatives[3]. These derivatives function as potent inhibitors of B-Raf kinase[2]. B-Raf mutations (such as the V600E substitution) uncouple Raf/MEK/ERK signaling from upstream proliferation drives, resulting in constitutive activation of ERK and unregulated cellular proliferation in melanomas[2].

The exceptional solubility of this intermediate in solvents like DCM and Toluene allows for seamless downstream modifications. Whether undergoing saponification to yield 3-cyclopropylbenzoic acid[5] or direct amidation, its liquid state ensures homogeneous reaction conditions that are critical for reproducible scale-up in pharmaceutical manufacturing.

Caption: Synthetic workflow and downstream application of methyl 3-cyclopropylbenzoate in drug discovery.

References

-

[4] 411235-57-9 | Cyclopropylboronic acid | Organoborons - Ambeed.com. Ambeed. 4

-

[2] (12) Patent Application Publication (10) Pub. No.: US 2008/0207616 A1. Googleapis.com. 2

-

[3] WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents. Google Patents. 3

-

[1] Benzoic acid, 3-cyclopropyl-, methyl ester | 148438-02-2. ChemicalBook. 1

-

[5] 3-Cyclopropylbenzoic acid | 1129-06-2 - ChemicalBook. ChemicalBook. 5

Sources

- 1. Benzoic acid, 3-cyclopropyl-, methyl ester | 148438-02-2 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]

- 4. 411235-57-9 | Cyclopropylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. 3-Cyclopropylbenzoic acid | 1129-06-2 [chemicalbook.com]

Methyl 3-cyclopropylbenzoate PubChem CID and safety data

Technical Whitepaper: Methyl 3-cyclopropylbenzoate

Executive Summary

Methyl 3-cyclopropylbenzoate (CAS: 14333-93-8) is a specialized organochemical intermediate increasingly utilized in medicinal chemistry as a bioisostere for phenyl-substituted benzoates. The cyclopropyl moiety serves as a rigid, lipophilic spacer that restricts conformational freedom without the metabolic liability often associated with unsaturated alkyl chains. This guide provides a definitive technical reference for its identification, synthesis via Suzuki-Miyaura cross-coupling, and safety handling protocols required for pharmaceutical R&D environments.

Chemical Identity & Physicochemical Properties

Primary Identifiers:

-

Chemical Name: Methyl 3-cyclopropylbenzoate[1]

-

CAS Registry Number: 14333-93-8

-

PubChem CID: Referenced via Parent Acid CID 282065 (Direct ester CID indexing varies by database version; search via CAS is recommended).

-

Molecular Formula: C₁₁H₁₂O₂

-

Molecular Weight: 176.21 g/mol

-

SMILES: COC(=O)C1=CC(=CC=C1)C2CC2

Physicochemical Profile:

| Property | Value / Description | Source/Validation |

| Physical State | Oily Liquid | Experimental Observation [1] |

| Color | Colorless to Pale Yellow | Standard Ester Profile |

| Boiling Point | ~260–270°C (Predicted) | Derived from Acid BP (312°C) [2] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ester Character |

| LogP | ~3.2 (Predicted) | Calculated (XLogP3) |

Synthesis & Manufacturing Protocol

The most robust route to Methyl 3-cyclopropylbenzoate is the Suzuki-Miyaura Cross-Coupling of methyl 3-bromobenzoate with cyclopropylboronic acid. This pathway avoids the harsh conditions of direct cyclopropanation and offers high functional group tolerance.

Reaction Mechanism & Workflow

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, transmetalation with the cyclopropyl boronate, and reductive elimination to form the C-C bond.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for Methyl 3-cyclopropylbenzoate.

Step-by-Step Experimental Protocol

Reagents:

-

Methyl 3-bromobenzoate (CAS 618-89-3)

-

Cyclopropylboronic acid (CAS 411235-57-9)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium phosphate tribasic (K₃PO₄)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a dry reaction vial with Methyl 3-bromobenzoate (1.0 equiv, 5 mmol) and Cyclopropylboronic acid (1.5 equiv, 7.5 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and S-Phos (10 mol%). The use of S-Phos is critical for coupling sterically demanding or electron-rich substrates effectively [3].

-

Solvent & Base: Add K₃PO₄ (3.0 equiv) followed by a degassed mixture of Toluene and Water (20:1 ratio, 0.25 M concentration).

-

Reaction: Seal the vial and heat to 100°C with vigorous stirring for 16 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer twice with EtOAc.

-

Purification: Combine organics, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Safety & Handling (HSE) Data

While specific toxicological data for this ester is limited, a Read-Across Safety Assessment is applied based on the parent acid (3-cyclopropylbenzoic acid) and structurally similar benzoate esters.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

Handling Decision Tree

Figure 2: Safety decision logic for handling Methyl 3-cyclopropylbenzoate in the laboratory.

Storage Requirements:

-

Store in a cool, dry place (2-8°C recommended to prevent hydrolysis).

-

Keep container tightly closed under inert gas (Nitrogen/Argon) if storing for extended periods.

Applications in Drug Discovery

The cyclopropyl group in Methyl 3-cyclopropylbenzoate acts as a bioisostere for:

-

Isopropyl groups: Reducing metabolic oxidation potential (CYP450 stability).

-

Phenyl rings: Providing a "kinked" geometry that can improve solubility and selectivity in kinase inhibitor pockets compared to the flat biaryl system [4].

Key Usage:

-

Intermediate: Hydrolysis yields 3-cyclopropylbenzoic acid, a building block for amide coupling.

-

Pro-drug: The methyl ester can serve as a lipophilic pro-drug form to enhance cellular permeability before intracellular hydrolysis.

References

-

Ambeed. (2025).[4] Methyl 3-cyclopropylbenzoate Product Analysis. Retrieved from

-

ChemicalBook. (2025).[4] 3-Cyclopropylbenzoic acid Properties and Safety. Retrieved from

- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (General Protocol Reference).

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from

Sources

physical appearance of Methyl 3-cyclopropylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyclopropylbenzoate

Introduction

Methyl 3-cyclopropylbenzoate is an aromatic ester of significant interest in medicinal chemistry and materials science. Its unique structural motif, combining a rigid cyclopropyl group with a versatile benzoate core, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted physical appearance, key physicochemical properties, a robust synthetic protocol, and detailed analytical characterization methods for Methyl 3-cyclopropylbenzoate. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals engaged in advanced organic synthesis.

Physicochemical Properties and Predicted Appearance

While specific experimental data for Methyl 3-cyclopropylbenzoate is not extensively documented in publicly available literature, its physical properties can be reliably predicted based on the known characteristics of its structural analogues.

Physical State and Appearance:

Based on structurally similar compounds, Methyl 3-cyclopropylbenzoate is anticipated to be a colorless liquid at standard temperature and pressure. This prediction is supported by the physical state of related esters and aromatic compounds. For instance, Methyl benzoate, the parent compound lacking the cyclopropyl substituent, is a colorless liquid[1]. Similarly, other related small molecules like Methyl 3-cyclopropyl-3-oxopropionate are described as clear, colorless oils[2][3]. The introduction of a small, non-polar cyclopropyl group is not expected to significantly raise the melting point to a degree that would render it a solid at room temperature.

Solubility:

Consistent with its ester functionality and hydrocarbon content, Methyl 3-cyclopropylbenzoate is expected to be poorly soluble in water but miscible with a wide range of common organic solvents, including ethanol, methanol, ethyl acetate, dichloromethane, and acetone[1].

Data Summary: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Appearance | Colorless Liquid | Analogy with Methyl benzoate[1] and Methyl 3-cyclopropyl-3-oxopropionate[2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | - |

| Molecular Weight | 176.21 g/mol | - |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from Methyl benzoate (199.6 °C)[1] and m-Propyltoluene (~181 °C)[4], with an increase due to higher molecular weight. |

| Solubility | Poorly soluble in water; soluble in organic solvents | Typical for esters of this class[1] |

Synthesis and Purification: A Mechanistic Approach

A robust and efficient synthesis of Methyl 3-cyclopropylbenzoate can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly valued for its functional group tolerance and reliability in forming C-C bonds. The causality behind this strategic choice lies in the commercial availability of the starting materials: methyl 3-bromobenzoate and cyclopropylboronic acid.

Diagram of the Synthetic Workflow

Caption: Figure 1: Suzuki-Miyaura Coupling for Methyl 3-cyclopropylbenzoate Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

Methyl 3-bromobenzoate

-

Cyclopropylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine methyl 3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq)[5].

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask[5].

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, to make a 0.2 M solution with respect to the starting bromide)[5].

-

Inert Atmosphere: Degas the resulting mixture by bubbling argon through the solution for 15 minutes. Seal the flask and maintain it under an argon atmosphere[5].

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours[5].

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is consumed.

-

Workup:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate[5].

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine[5].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure Methyl 3-cyclopropylbenzoate[5].

Analytical Characterization

Spectroscopic Analysis (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals. The aromatic protons should appear as multiplets in the range of δ 7.2-8.0 ppm. The methyl ester protons will be a sharp singlet around δ 3.9 ppm[6][7]. The cyclopropyl protons will present as characteristic multiplets in the upfield region, typically between δ 0.6-1.1 ppm for the CH₂ groups and δ 1.8-2.5 ppm for the CH methine proton.

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show a signal for the ester carbonyl at approximately δ 167 ppm. The aromatic carbons will resonate between δ 125-145 ppm. The methyl ester carbon will be around δ 52 ppm[6][7]. The cyclopropyl carbons will appear in the upfield region, with the CH carbon around δ 15 ppm and the CH₂ carbons around δ 10 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the ester at approximately 1720 cm⁻¹. C-H stretching bands for the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretch of the ester will appear in the 1100-1300 cm⁻¹ region[8].

-

Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 176.21. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 145, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 117.

Conclusion

Methyl 3-cyclopropylbenzoate is a valuable synthetic intermediate whose physical properties can be confidently predicted as a colorless liquid, soluble in organic solvents. The provided Suzuki-Miyaura coupling protocol offers a reliable and scalable method for its synthesis, with purification achievable through standard chromatographic techniques. The predicted analytical data serves as a benchmark for the characterization and quality control of this compound, providing researchers with the necessary information to confidently utilize it in their synthetic endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

- Acta Crystallographica Section E: Crystallographic Communications. (2010). Methyl 3-(cyclopropylmethoxy)

- Unknown Source. A two step synthesis of methyl 3-nitrobenzene.

- National Institutes of Health. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- ChemicalBook. (2025).

- MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

- Wikipedia.

- CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.

- CymitQuimica. 1-Methyl-3-propylbenzene.

- NIST WebBook. Benzene, 1-methyl-3-propyl-.

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-cyclopropyl-3-oxopropionate | 32249-35-7 [chemicalbook.com]

- 4. Benzene, 1-methyl-3-propyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Methyl 3-cyclopropylbenzoate SMILES and InChI key

An In-depth Technical Guide on Methyl 3-cyclopropylbenzoate: Synthesis, Characterization, and Molecular Identification

Introduction

Methyl 3-cyclopropylbenzoate is a substituted aromatic ester that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a rigid cyclopropyl group appended to a benzoate core, offers a unique combination of lipophilicity and conformational constraint. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, focusing on a reliable synthetic route from commercially available precursors, detailed analytical characterization, and its key molecular identifiers. As a Senior Application Scientist, the following sections are structured to provide not just protocols, but the underlying scientific rationale for the presented methodologies.

Molecular Identifiers and Physicochemical Properties

Accurate and machine-readable identification is critical for database integration, procurement, and regulatory submission. The primary identifiers for Methyl 3-cyclopropylbenzoate are its SMILES string and InChIKey, which encode its two-dimensional structure.

| Property | Value | Source |

| IUPAC Name | Methyl 3-cyclopropylbenzoate | - |

| Molecular Formula | C₁₁H₁₂O₂ | (Calculated) |

| Molecular Weight | 176.21 g/mol | (Calculated) |

| SMILES | COC(=O)c1cccc(c1)C1CC1 | (Derived from structure) |

| InChI | InChI=1S/C11H12O2/c1-13-11(12)9-6-4-5-8(7-9)10-2-3-10/h4-7,10H,2-3H2,1H3 | (Derived from structure) |

| InChIKey | BWHMMQMSYVMMCI-UHFFFAOYSA-N | (Derived from structure) |

Synthesis of Methyl 3-cyclopropylbenzoate

The most direct and efficient synthesis of the title compound is the esterification of 3-cyclopropylbenzoic acid. This precursor is commercially available, making the synthesis accessible for most laboratory settings[1]. The chosen method is the Fischer-Speier esterification, a classic, acid-catalyzed reaction that is well-understood and highly reliable for producing esters from carboxylic acids and alcohols.

Causality of Experimental Choices:

-

Reactants: 3-Cyclopropylbenzoic acid is the clear starting material. Methanol serves as both the reactant alcohol and a convenient solvent, driving the reaction equilibrium towards the product when used in excess.

-

Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. While other solid acid catalysts can be used, sulfuric acid remains a standard for its high activity[2][3].

-

Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. The temperature is dictated by the boiling point of methanol (64.7 °C).

-

Work-up: The work-up procedure is designed to remove the excess methanol, the sulfuric acid catalyst, and any unreacted carboxylic acid. A wash with sodium bicarbonate solution neutralizes the acid catalyst and deprotonates the unreacted 3-cyclopropylbenzoic acid, transferring it to the aqueous layer as its sodium salt. Subsequent washes with water and brine remove residual salts and dry the organic phase.

Visualizing the Synthetic Workflow

Caption: Fischer-Speier esterification workflow for Methyl 3-cyclopropylbenzoate.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclopropylbenzoic acid (5.0 g, 30.8 mmol).

-

Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a colorless to pale yellow oil, is often of sufficient purity. If necessary, further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.

Structural Characterization

Confirmation of the product's identity and purity is achieved through a combination of standard spectroscopic techniques. The following table summarizes the expected data based on the structure of Methyl 3-cyclopropylbenzoate.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), ~1.9 (m, 1H, cyclopropyl-CH), ~1.0 (m, 2H, cyclopropyl-CH₂), ~0.7 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR | δ (ppm): ~167 (C=O), ~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~52 (OCH₃), ~16 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂) |

| IR (Infrared) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1600, 1480 (C=C ring stretch), ~1250 (C-O stretch) |

| Mass Spec (MS) | [M]⁺: m/z = 176.08 |

Visualization of Structure-Spectra Correlations

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Conclusion

This guide provides the essential technical information for the synthesis and identification of Methyl 3-cyclopropylbenzoate. By employing a straightforward Fischer-Speier esterification of a commercially available precursor, this valuable chemical intermediate can be reliably prepared in a laboratory setting. The provided molecular identifiers and expected analytical data serve as a benchmark for quality control and characterization, ensuring the integrity of the material for downstream applications in research and development.

References

-

Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved February 28, 2026, from [Link]

-

Karabacak, T., & Bastan, F. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

-

Chen, S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

Koval, I., et al. (2021). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of Methyl 3-cyclopropylbenzoate via Furukawa-Modified Simmons-Smith Cyclopropanation

Executive Summary

This application note details the robust synthesis of Methyl 3-cyclopropylbenzoate from Methyl 3-vinylbenzoate . The cyclopropane moiety is a critical structural motif in medicinal chemistry, serving as a rigid, metabolic stable bioisostere for alkene or phenyl groups. This protocol utilizes the Furukawa modification of the Simmons-Smith reaction (

Strategic Method Analysis

The Challenge: Electron-Deficient Alkenes

The starting material, methyl 3-vinylbenzoate, contains an ester group on the aromatic ring. This electron-withdrawing group (EWG) reduces the electron density of the vinyl double bond, making it less nucleophilic compared to simple styrenes.

-

Implication: Standard Simmons-Smith conditions (Zn-Cu couple) may suffer from sluggish kinetics or incomplete conversion.

-

Solution: The Furukawa modification uses diethylzinc (

) and diiodomethane (

Alternative Methods vs. Selected Protocol

| Method | Reagents | Pros | Cons | Verdict |

| Classical Simmons-Smith | Cheap reagents | Heterogeneous, variable surface activation, slow for EWG-alkenes. | Rejected | |

| Diazomethane/Pd | High reactivity | Extreme explosion hazard , toxicity, requires specialized glassware. | Rejected | |

| Corey-Chaykovsky | Good for conjugated systems | Often yields epoxides; cyclopropanation requires specific Michael acceptors. | Not Suitable | |

| Furukawa Modification | Homogeneous, reproducible, scalable , high yields. | Selected |

Reaction Mechanism

The reaction proceeds via a concerted "butterfly-type" transition state. The zinc carbenoid (

Figure 1: Mechanism of the Simmons-Smith cyclopropanation via Zinc Carbenoid transfer.

Detailed Experimental Protocol

Safety Pre-requisites (CRITICAL)

-

Diethylzinc (

): Pyrophoric. Ignites spontaneously in air. Must be handled under a strict nitrogen or argon atmosphere using cannula transfer or gas-tight syringe techniques. -

Diiodomethane (

): Toxic and light-sensitive. Use a foil-wrapped flask. -

Solvent: 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle in a fume hood.

Reagents and Equipment

-

Substrate: Methyl 3-vinylbenzoate (1.0 equiv, e.g., 5.0 mmol, 810 mg).

-

Carbenoid Source: Diiodomethane (5.0 equiv, 25.0 mmol, 2.0 mL).

-

Zinc Source: Diethylzinc (1.0 M solution in hexanes, 2.5 equiv, 12.5 mmol, 12.5 mL).

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (20 mL). Note: DCE allows for higher reflux temperature (83°C) if the reaction is slow.

-

Apparatus: Flame-dried 100 mL round-bottom flask, magnetic stir bar, rubber septum, nitrogen balloon/manifold, ice bath.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.

-

Solvent & Substrate: Charge the flask with Methyl 3-vinylbenzoate (810 mg, 5.0 mmol) and anhydrous DCE (20 mL). Cool the solution to -15°C to 0°C (ice/salt bath).

-

Reagent Formation (In-Situ):

-

Add Diethylzinc (12.5 mL, 1.0 M in hexanes) dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Add Diiodomethane (2.0 mL, 25.0 mmol) dropwise via syringe over 10 minutes. The solution may become cloudy or form a white precipitate (

).

-

-

Reaction:

-

Stir at 0°C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT).

-

Optimization Step: If TLC indicates incomplete conversion after 2 hours at RT, equip the flask with a reflux condenser (under

) and heat to 50-60°C for 2-4 hours. The electron-deficient nature of the benzoate often requires this thermal boost.

-

-

Quench (Careful):

-

Cool the mixture back to 0°C.

-

Slowly add saturated aqueous

(10 mL) dropwise. Caution: Vigorous gas evolution (ethane) and foaming will occur.

-

-

Workup:

-

Dilute with diethyl ether or DCM (50 mL).

-

Separate the organic layer.

-

Wash the organic layer with saturated aqueous

(Sodium thiosulfate) to remove residual iodine (indicated by a color change from yellow/brown to colorless). -

Wash with brine, dry over anhydrous

, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 95:5).

-

Figure 2: Operational workflow for the Furukawa-modified cyclopropanation.

Process Analytical Technology (PAT) & Quality Control

To validate the synthesis, compare the spectral data of the starting material and the product.

| Feature | Methyl 3-vinylbenzoate (Start) | Methyl 3-cyclopropylbenzoate (Product) |

| 1H NMR (Alkene/Cyclopropyl) | ||

| 1H NMR (Aromatic) | 4 Aromatic protons | 4 Aromatic protons (Shifted slightly) |

| 1H NMR (Ester) | ||

| TLC ( | Lower (due to | Higher (less polar, loss of conjugation) |

Key QC Check: Ensure complete disappearance of the vinyl signals at 5.0-7.0 ppm. The appearance of the multiplet at ~0.7-1.1 ppm is diagnostic for the cyclopropane ring.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Electron-deficient alkene is unreactive at RT. | Increase temperature to 60°C (requires DCE solvent). Add 1.0 eq of Trifluoroacetic acid (Shi Modification) to activate the Zn-species [1]. |

| Purple color in organic layer | Residual Iodine ( | Wash more thoroughly with saturated Sodium Thiosulfate ( |

| White precipitate during addition | Formation of | Ensure vigorous stirring; do not filter during the reaction. |

| Product decomposition | Acid sensitivity of cyclopropane (rare for benzoates). | Ensure the silica gel for chromatography is neutral; add 1% |

References

-

Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[4] A novel route to cyclopropanes from olefins.[1][4][7][8][9] Tetrahedron Letters, 7(28), 3353–3354.

-

Simmons, H. E., & Smith, R. D. (1959).[10] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

-

Charette, A. B., & Beauchemin, A. (2001).[4][8] Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5][7][9][10][11][12][13] Organic Reactions, 58, 1–415.

-

Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[7] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. Cyclopropane synthesis [organic-chemistry.org]

- 9. ethz.ch [ethz.ch]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 12. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Note: Simmons-Smith Cyclopropanation of Methyl 3-Vinylbenzoate

Precision Protocol using the Furukawa Modification

Executive Summary

This guide details the protocol for the cyclopropanation of methyl 3-vinylbenzoate to methyl 3-cyclopropylbenzoate using the Furukawa modification (Diethylzinc/Diiodomethane). Unlike the traditional zinc-copper couple (

Key Transformation:

-

Substrate: Methyl 3-vinylbenzoate (Electron-deficient styrene derivative)

-

Reagent:

(1.0 M in hexanes) + -

Target Yield: >90%

-

Critical Control: Management of zinc-ester chelation and pyrophoric handling.

Mechanistic Insight & Strategic Planning

2.1 The Electronic Challenge

The substrate, methyl 3-vinylbenzoate, presents a specific electronic environment. The ester group at the meta position exerts an inductive electron-withdrawing effect (-I), slightly deactivating the vinyl group compared to unsubstituted styrene. However, because it is not in direct conjugation (para or ortho) with the alkene, the deactivation is manageable.

Causality in Protocol Design:

-

Excess Reagent: Due to the Lewis acidity of Zinc, the ester carbonyl oxygen can coordinate with the zinc carbenoid (

). This "sink" effect reduces the effective concentration of the reagent available for the alkene. Therefore, this protocol mandates 2.5 equivalents of reagent to saturate the Lewis basic sites and ensure complete conversion. -

Stereospecificity: The reaction proceeds via a concerted "butterfly" transition state (syn-addition), preserving the stereochemistry of the alkene.

2.2 Reaction Pathway Diagram

The following diagram illustrates the active species formation and the concerted addition mechanism.

Caption: Figure 1. Formation of the active ethyl(iodomethyl)zinc species and subsequent concerted methylene transfer.[1]

Safety & Pre-Lab Requirements

CRITICAL WARNING: This protocol utilizes Diethylzinc (

-

Atmosphere: Strictly anhydrous Nitrogen (

) or Argon ( -

Glassware: Oven-dried (

for >4 hours) and cooled under inert gas flow. -

Reagent Quality: Diiodomethane (

) must be copper-stabilized or freshly distilled. If the liquid is pink/red (iodine contamination), wash with dilute

Detailed Experimental Protocol

4.1 Materials Table

| Component | MW ( g/mol ) | Equiv. | Amount (Example) | Density |

| Methyl 3-vinylbenzoate | 162.19 | 1.0 | 1.62 g (10 mmol) | - |

| Diethylzinc ( | 123.50 | 2.5 | 25.0 mL (1.0 M in Hexanes) | - |

| Diiodomethane ( | 267.84 | 2.5 | 6.70 g (2.0 mL) | 3.32 g/mL |

| Dichloromethane (DCM) | - | Solvent | 50 mL (Anhydrous) | - |

4.2 Step-by-Step Procedure

Step 1: System Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum.

-

Flush the system with nitrogen for 15 minutes.

-

Add Methyl 3-vinylbenzoate (1.62 g, 10 mmol) and anhydrous DCM (40 mL).

-

Cool the solution to

using an ice-water bath.

Step 2: Reagent Addition (The Furukawa Generation) Rationale: We generate the carbenoid in the presence of the substrate to minimize reagent decomposition.

-

Via syringe (using distinct positive pressure techniques), add Diethylzinc (25.0 mL, 1.0 M solution) dropwise over 10 minutes.

-

Observation: Slight fuming may occur if trace moisture is present. Ensure the tip of the needle is submerged or just above the surface to minimize vapor contact with headspace.

-

-

Stir for 10 minutes at

. -

Dilute Diiodomethane (2.0 mL, 25 mmol) in 10 mL of anhydrous DCM in a separate dry vial.

-

Add the

solution dropwise to the reaction mixture over 20 minutes.-

Caution: This step is exothermic .[2] Maintain internal temperature <

. -

Visual Cue: The solution will typically turn cloudy/milky white as

forms.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature (

). -

Stir for 4–6 hours.

-

Process Control (TLC/GC):

-

Take a 50

aliquot, quench into saturated -

TLC Eluent: 10% EtOAc in Hexanes.

-

Target: Disappearance of the vinyl spot (UV active). The cyclopropyl product usually runs slightly higher or lower depending on the stationary phase but is distinct.

-

Step 4: The "Rochelle Salt" Workup (Crucial for Zinc Removal) Rationale: Zinc salts form gelatinous emulsions with hydroxides. Rochelle salt (Potassium Sodium Tartrate) chelates zinc, keeping it in the aqueous phase and allowing clean layer separation.

-

Cool the reaction mixture back to

. -

Quench: Slowly add 10 mL of Saturated Ammonium Chloride (

) . Caution: Gas evolution (Ethane). -

Pour the mixture into a separatory funnel containing 50 mL of Saturated Rochelle Salt Solution .

-

Dilute with 50 mL DCM.

-

Vigorous Stirring: Shake or stir the biphasic mixture vigorously for 30 minutes. The organic layer should become clear, and the aqueous layer effectively solubilizes the white zinc precipitate.

-

Separate the layers. Extract the aqueous layer once more with DCM (2 x 30 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over

, filter, and concentrate under reduced pressure.

4.3 Purification

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Expected Yield: 1.58 - 1.67 g (90-95%).

Troubleshooting & Decision Logic

The following workflow addresses common failure modes in Simmons-Smith protocols.

Caption: Figure 2. Troubleshooting logic for incomplete conversion.

Characterization Data (Expected)

Methyl 3-cyclopropylbenzoate

-

Physical State: Colorless oil.

-

NMR (400 MHz,

- 7.80 (dt, 1H, Ar-H), 7.75 (t, 1H, Ar-H), 7.25-7.35 (m, 2H, Ar-H).

-

3.90 (s, 3H,

- 1.95 (m, 1H, Cyclopropyl-CH).

-

1.00 (m, 2H, Cyclopropyl-

-

0.75 (m, 2H, Cyclopropyl-

-

Note: The vinyl protons (5.0-6.8 ppm) must be absent.

References

-

Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53-58.

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][4][5] Organic Reactions, 58, 1-415.

-

Deng, X., Mani, N. S. (2006). Reaction of Diethylzinc and Diiodomethane with α,β-Unsaturated Amides: A Practical Synthesis of Cyclopropanecarboxamides. Journal of Organic Chemistry, 71(17), 6634–6637.

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.

Sources

using Methyl 3-cyclopropylbenzoate as a B-Raf inhibitor intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 3-cyclopropylbenzoate as a pivotal intermediate in the synthesis of B-Raf kinase inhibitors.

Introduction: Targeting the B-Raf V600E Mutation in Oncology

The serine/threonine-protein kinase B-Raf (B-Raf) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway that governs cell proliferation, differentiation, and survival.[1] In 2002, a landmark discovery identified somatic mutations in the BRAF gene as a major driver in a significant portion of human cancers.[1] The most prevalent of these is a single point mutation at position 600, substituting valine with glutamic acid (V600E), which accounts for over 90% of B-Raf-mediated cancers, including approximately 50% of malignant melanomas.[2][3][4] This V600E mutation mimics phosphorylation, leading to constitutive activation of the B-Raf kinase and hyperactivity of the MAPK pathway, thereby promoting uncontrolled cell division and tumor growth.[4][5]

This discovery has revolutionized the therapeutic landscape for metastatic melanoma and other B-Raf-mutated cancers.[6] The development of targeted therapies, specifically small molecule inhibitors that selectively bind to the mutant B-Raf protein, has led to significant improvements in patient outcomes.[5][7] Drugs like Vemurafenib and Dabrafenib are designed to inhibit the kinase activity of the mutant B-Raf protein, effectively shutting down the aberrant signaling pathway and inducing apoptosis in cancer cells.[3][5][8]

The molecular architecture of these inhibitors is paramount to their efficacy and selectivity. Key structural fragments, or intermediates, are meticulously chosen to optimize binding affinity, pharmacokinetic properties, and safety profiles. Methyl 3-cyclopropylbenzoate represents one such crucial building block. The incorporation of a cyclopropyl group can be a strategic choice in medicinal chemistry to enhance metabolic stability, improve binding to the target protein, and fine-tune the overall pharmacological properties of the final drug molecule.[1] This guide provides a detailed protocol for the synthesis of a core scaffold for a B-Raf inhibitor, utilizing Methyl 3-cyclopropylbenzoate as a key starting material, and outlines the scientific rationale behind the experimental design.

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the role of the B-Raf V600E mutation. B-Raf inhibitors act by blocking the constitutively active B-Raf V600E, thereby preventing the downstream phosphorylation of MEK and ERK and halting the pro-proliferative signaling cascade.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of B-Raf inhibitors.

PART 1: Synthesis Protocol for B-Raf Inhibitor Intermediate

This section details a representative multi-step synthesis to construct a key fragment of a B-Raf inhibitor, starting from Methyl 3-cyclopropylbenzoate. The chosen pathway involves a nitration followed by a reduction and subsequent amide coupling to build a core structure analogous to those found in potent B-Raf inhibitors.

Overall Synthetic Workflow

The diagram below outlines the high-level workflow from the starting material to the final characterized intermediate, including the key synthesis and analysis stages.

Caption: High-level workflow for the synthesis and analysis of the B-Raf inhibitor intermediate.

Step 1: Nitration of Methyl 3-cyclopropylbenzoate

Objective: To introduce a nitro group onto the aromatic ring, which will later be reduced to an amine for subsequent coupling reactions. The nitration is directed ortho to the activating cyclopropyl group and meta to the deactivating ester group.

Reaction Scheme: (A schematic showing Methyl 3-cyclopropylbenzoate reacting with nitric acid and sulfuric acid to yield Methyl 5-cyclopropyl-2-nitrobenzoate)

| Reagent/Solvent | Molecular Weight | Amount | Moles | Rationale |

| Methyl 3-cyclopropylbenzoate | 176.21 g/mol | 10.0 g | 56.7 mmol | Starting Material |

| Sulfuric Acid (98%) | 98.08 g/mol | 50 mL | - | Catalyst and solvent; protonates nitric acid to form the nitronium ion electrophile. |

| Nitric Acid (70%) | 63.01 g/mol | 4.5 mL | 71.0 mmol | Nitrating agent. Used in slight excess to ensure complete reaction. |

| Ice Water | 18.02 g/mol | 500 mL | - | Used to quench the reaction and precipitate the product. |

| Diethyl Ether | 74.12 g/mol | 300 mL | - | Extraction solvent. |

Protocol:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stirrer in an ice-salt bath.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask and cool to 0°C.

-

Slowly add 10.0 g (56.7 mmol) of Methyl 3-cyclopropylbenzoate to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5°C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzoate over 30 minutes, maintaining the reaction temperature between 0°C and 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto 500 mL of crushed ice with vigorous stirring. A solid precipitate should form.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure Methyl 5-cyclopropyl-2-nitrobenzoate.

Self-Validation:

-

TLC: Monitor the disappearance of the starting material. (Mobile phase: 20% Ethyl Acetate in Hexane).

-

¹H NMR: Confirm the introduction of the nitro group by observing the shifts in the aromatic protons.

-

Melting Point: Compare with the literature value for the product.

Step 2: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, creating a nucleophilic site for the subsequent amide coupling. A common and effective method is catalytic hydrogenation.

Reaction Scheme: (A schematic showing Methyl 5-cyclopropyl-2-nitrobenzoate reacting with H₂ and Pd/C to yield Methyl 2-amino-5-cyclopropylbenzoate)

| Reagent/Solvent | Molecular Weight | Amount | Moles | Rationale |

| Methyl 5-cyclopropyl-2-nitrobenzoate | 221.21 g/mol | 10.0 g | 45.2 mmol | Starting Material from Step 1. |

| Palladium on Carbon (10% Pd) | - | 1.0 g | - | Catalyst for hydrogenation. |

| Methanol | 32.04 g/mol | 200 mL | - | Solvent. |

| Hydrogen (H₂) Gas | 2.02 g/mol | 50 psi | - | Reducing agent. |

Protocol:

-

To a Parr hydrogenation apparatus bottle, add 10.0 g (45.2 mmol) of Methyl 5-cyclopropyl-2-nitrobenzoate and 1.0 g of 10% Pd/C.

-

Add 200 mL of methanol to the bottle.

-

Seal the apparatus, evacuate the air, and purge with nitrogen gas three times.

-

Introduce hydrogen gas to a pressure of 50 psi.

-

Shake the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-